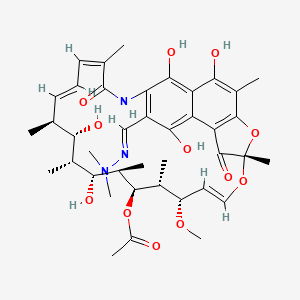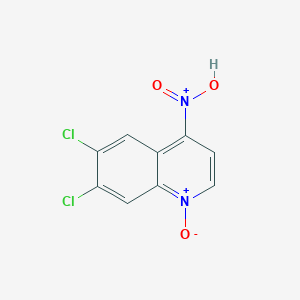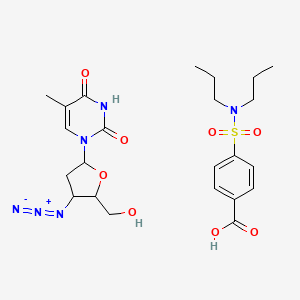
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-2 Chloro Phenyl Ethanon, also known as Clomazone, is a herbicide that is used widely in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is primarily used to control broadleaf weeds and grasses in crops such as soybean, cotton, and peanuts. Clomazone is known for its high selectivity, low toxicity, and excellent residual activity.
Mécanisme D'action
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE acts by inhibiting the biosynthesis of chlorophyll, which is essential for photosynthesis in plants. This leads to the death of the plant, as it is unable to produce the energy it needs to survive. The herbicide targets the protochlorophyllide oxidoreductase enzyme, which is involved in the biosynthesis of chlorophyll. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE binds to this enzyme, preventing it from carrying out its function, and leading to the death of the plant.
Biochemical and Physiological Effects
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been shown to have a low toxicity in animals, and is considered safe for use in crops. The herbicide is rapidly metabolized in the liver, and is excreted in the urine. It does not accumulate in the body, and is not known to have any long-term effects on human health. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been found to have a low environmental impact, and is considered safe for use in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively inexpensive. The herbicide is highly selective, and can be used to control specific types of weeds without harming the crop. However, there are also some limitations to its use. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE can be toxic to some types of plants, and may cause damage to the crop if not used correctly. It is also known to have a short residual activity, which means that it may need to be reapplied frequently to maintain its effectiveness.
Orientations Futures
There are several areas of future research for 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE. One area of interest is the development of new formulations of the herbicide that are more effective against resistant weeds. Another area of research is the study of the environmental impact of 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE, and how it can be used in a sustainable way. Additionally, there is a need for more research into the mechanism of action of 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE, and how it can be used to develop new herbicides that are more effective and safer for use in agriculture.
Méthodes De Synthèse
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base to produce 4-(4-chlorophenoxy)-2-chlorobenzoyl chloride. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 4-(4-chlorophenoxy)-2-chlorophenyl ethanone. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been extensively studied in the field of agricultural research. It is known to be effective against a wide range of weeds, including some that are resistant to other herbicides. The herbicide has been used to control weeds in crops such as soybean, cotton, and peanuts, and has been found to be safe for use in these crops. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has also been shown to have a low environmental impact, making it a suitable alternative to other herbicides that are known to be harmful to the environment.
Propriétés
Numéro CAS |
13221-80-2 |
|---|---|
Nom du produit |
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE |
Formule moléculaire |
C14H10Cl2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





